Oral Bioavailability Comparison: Chloramphenicol Palmitate Versus Chloramphenicol Sodium Succinate
Chloramphenicol palmitate demonstrates a mean oral bioavailability of approximately 80%, which is quantitatively superior to the mean bioavailability of chloramphenicol after intravenous administration of the succinate ester, which averages approximately 70% with substantial inter-individual variability [1]. This difference arises from distinct prodrug activation pathways: palmitate undergoes hydrolysis by pancreatic lipases in the duodenum prior to absorption, whereas approximately 30% (range: 6–80%) of unchanged chloramphenicol succinate is excreted renally before hydrolysis can occur [2]. In a direct crossover study of 14 pediatric patients receiving equal doses of both formulations, the area under the serum concentration-time curve (AUC) for intravenous chloramphenicol succinate was 140 ± 116 μg/mL/hour compared to 95 ± 26 μg/mL/hour for oral chloramphenicol palmitate—differences that were not statistically significant, confirming that the oral palmitate formulation achieves systemic exposure comparable to intravenous administration [3].
| Evidence Dimension | Mean oral/systemic bioavailability |
|---|---|
| Target Compound Data | Approximately 80% (chloramphenicol palmitate oral) |
| Comparator Or Baseline | Approximately 70% (chloramphenicol sodium succinate intravenous) |
| Quantified Difference | ~10 percentage points higher mean bioavailability; succinate bioavailability range is wider (6–80% renal excretion of unchanged prodrug) |
| Conditions | Normal healthy adults; intravenous succinate versus oral palmitate administration |
Why This Matters
Procurement of chloramphenicol palmitate enables reliable oral dosing with predictable systemic exposure comparable to intravenous therapy, whereas chloramphenicol succinate introduces greater pharmacokinetic variability and lower mean bioavailability due to variable renal prodrug clearance.
- [1] Ambrose, P.J. (1984). Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate. Clinical Pharmacokinetics, 9(3):222-238. View Source
- [2] Ambrose, P.J. (1984). Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate. Clinical Pharmacokinetics, 9(3):222-238. View Source
- [3] Pickering, L.K., et al. (1980). Clinical pharmacology of two chloramphenicol preparations in children: sodium succinate (iv) and palmitate (oral) esters. Journal of Pediatrics, 96(4):757-761. View Source
